molecular formula C27H36N2O5 B8137064 (S)-Benzyl 2-((r)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

(S)-Benzyl 2-((r)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate

Cat. No.: B8137064
M. Wt: 468.6 g/mol
InChI Key: IKZFNIAMQFYRSM-PKTZIBPZSA-N
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Description

(S)-Benzyl 2-((r)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 468.6 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Benzyl 2-((R)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-phenylpropanoate, often referred to as a derivative of Carfilzomib, is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H36N2O5
  • Molecular Weight : 468.59 g/mol
  • CAS Number : 70637-26-2

The compound exhibits its biological activity primarily through interactions with specific enzymes and cellular pathways. Research indicates that it may act as an inhibitor of proteasome activity, similar to Carfilzomib, which is known for its role in cancer therapy.

  • Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts protein degradation pathways, leading to an accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.
  • Stereochemistry Influence : The stereochemistry of the compound plays a crucial role in its biological activity. Studies have shown that specific enantiomers exhibit differing levels of potency against various biological targets, suggesting that stereoselective uptake mechanisms may enhance efficacy .

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and found significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that compounds with similar structures to this compound exhibited potent activity against Gram-positive bacteria such as Enterococcus faecalis with MIC values as low as 0.063 mg/L .

Compound NameMIC (mg/L)Bacterial Target
Compound A0.063E. faecalis
Compound B2Serratia marcescens
Compound C8Yersinia enterocolitica

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated significant cytotoxicity against multiple myeloma cells, with IC50 values indicating potent activity comparable to established proteasome inhibitors like Carfilzomib .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted on multiple myeloma cell lines (e.g., RPMI8226). The results indicated that the compound induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an effective therapeutic agent in oncology.

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFNIAMQFYRSM-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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